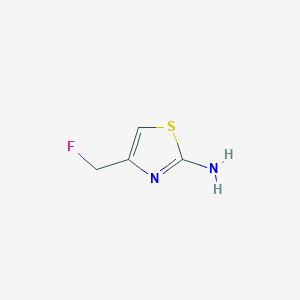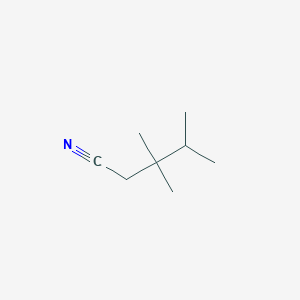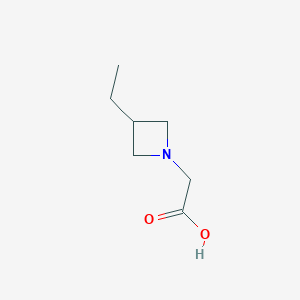
4-(Fluoromethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-1,3-thiazol-2-amine is a fluorinated organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-1,3-thiazol-2-amine typically involves the introduction of a fluoromethyl group into the thiazole ring. One common method is the nucleophilic substitution reaction, where a suitable thiazole precursor reacts with a fluoromethylating agent under controlled conditions. For example, the reaction of 2-aminothiazole with fluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
4-(Fluoromethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Methyl-1,3-thiazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-(Chloromethyl)-1,3-thiazol-2-amine: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and biological activity.
4-(Bromomethyl)-1,3-thiazol-2-amine:
Uniqueness: The presence of the fluoromethyl group in 4-(Fluoromethyl)-1,3-thiazol-2-amine imparts unique properties such as increased stability, enhanced binding affinity, and improved bioavailability. These characteristics make it a valuable compound in various fields, distinguishing it from its analogs.
Properties
IUPAC Name |
4-(fluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLISSQSRITSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13231082.png)


![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
![1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13231102.png)
![tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B13231110.png)




![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)

![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)
